1a,6-Dimethoxy-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene
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Overview
Description
1a,6-Dimethoxy-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene is a complex organic compound with a unique structure that includes a cyclopropane ring fused to a naphthalene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1a,6-Dimethoxy-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclopropanation of a naphthalene derivative, followed by methoxylation. The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1a,6-Dimethoxy-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution can introduce halogens or other functional groups.
Scientific Research Applications
1a,6-Dimethoxy-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1a,6-Dimethoxy-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1H-Cyclopropa[a]naphthalene: Shares a similar cyclopropane-naphthalene structure but lacks methoxy groups.
1a,2,3,5,6,7,7a,7b-Octahydro-1,1,7,7a-tetramethyl-1H-cyclopropa[a]naphthalene: Another related compound with different substituents.
Uniqueness
1a,6-Dimethoxy-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene is unique due to its specific methoxy substitutions, which can significantly alter its chemical reactivity and biological activity compared to similar compounds.
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
105372-16-5 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3,7a-dimethoxy-1,1a,2,7-tetrahydrocyclopropa[b]naphthalene |
InChI |
InChI=1S/C13H16O2/c1-14-12-5-3-4-9-7-13(15-2)8-10(13)6-11(9)12/h3-5,10H,6-8H2,1-2H3 |
InChI Key |
CPCFNSCNIQKSFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CC3CC3(C2)OC |
Origin of Product |
United States |
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